molecular formula C13H12N2O B14415499 5-Methyl-6-phenylpyridine-3-carboxamide CAS No. 84596-49-6

5-Methyl-6-phenylpyridine-3-carboxamide

Cat. No.: B14415499
CAS No.: 84596-49-6
M. Wt: 212.25 g/mol
InChI Key: JNHGPPSXVQXXOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-phenylpyridine-3-carboxamide typically involves the reaction of 5-methyl-6-phenylpyridine-3-carboxylic acid with appropriate amine derivatives under controlled conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-6-phenylpyridine-3-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: The compound is investigated for its potential use in drug discovery and development. It is explored as a lead compound for the design of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research .

Comparison with Similar Compounds

Comparison: 5-Methyl-6-phenylpyridine-3-carboxamide is unique due to the presence of both methyl and phenyl substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to other pyridine carboxamides, this compound may exhibit distinct pharmacological properties and synthetic utility .

Properties

CAS No.

84596-49-6

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-methyl-6-phenylpyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O/c1-9-7-11(13(14)16)8-15-12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16)

InChI Key

JNHGPPSXVQXXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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